molecular formula C15H21BO2 B1592646 2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-13-9

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1592646
CAS No.: 445303-13-9
M. Wt: 244.14 g/mol
InChI Key: OTCOGJNOBVQVOH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a bicyclic 2,3-dihydro-1H-indene moiety attached to a pinacol boronate group. This compound belongs to the dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity with palladium catalysts . The tetramethyl substitution on the dioxaborolane ring enhances steric protection of the boron atom, improving stability during storage and handling .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-8-11-6-5-7-12(11)10-13/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCOGJNOBVQVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634211
Record name 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-13-9
Record name 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Dioxaborolanes

Compound Name Substituent on Boronate Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,3-Dihydro-1H-inden-5-yl C₁₅H₂₁BO₂ 244.14 Cross-coupling reactions
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl C₁₂H₁₅BIO₂ 332.96 Intermediate in fluorophore synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole-5-yl C₁₄H₁₈BNO₂ 259.11 Functionalized indole synthesis
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxy-4,5-dimethylphenyl C₁₅H₂₃BO₃ 262.15 Drug discovery intermediates
2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Heterocyclic chemistry applications

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase boron's electrophilicity, accelerating transmetalation in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., iodo in ) reduce reactivity but enhance stability.
  • Steric Hindrance: Bulky substituents like the dihydroindenyl group in the target compound may slow coupling kinetics but reduce side reactions (e.g., protodeboronation) .

Reactivity in Cross-Coupling Reactions

The target compound’s indene moiety provides a rigid, conjugated system that may facilitate coupling with sterically demanding partners. In contrast, smaller aryl boronate esters (e.g., phenyl or indole derivatives) exhibit faster reaction rates but lower thermal stability . For example:

  • Indole-Substituted Analogues (e.g., ) show superior reactivity in synthesizing biaryl motifs for kinase inhibitors.
  • Benzo[b]thiophene Derivatives (e.g., ) are preferred for synthesizing sulfur-containing heterocycles in optoelectronic materials.

Preparation Methods

Direct Borylation of 2,3-Dihydro-1H-indene Derivatives

This approach involves the reaction of 2,3-dihydro-1H-indene or its substituted derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert atmosphere. The reaction typically proceeds as follows:

  • Reagents : 2,3-dihydro-1H-indene, bis(pinacolato)diboron (B2Pin2), palladium(II) acetate or related Pd catalysts, base (e.g., potassium acetate or potassium carbonate)
  • Solvent : Commonly 1,4-dioxane or tetrahydrofuran (THF)
  • Conditions : Heating at 80–100 °C under argon or nitrogen atmosphere for several hours
  • Work-up : Purification by column chromatography or recrystallization

This method yields the boronate ester with high selectivity at the 5-position of the indene ring, producing the target compound with yields typically around 70–80%.

Pd-Catalyzed Cross-Coupling of 1,1-Diborylalkanes with Aryl Triflates

An alternative method involves the palladium-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates to construct the boronate ester functionality on the dihydroindene framework. Key aspects include:

This method allows for the modular construction of boronate esters with functional group tolerance and moderate to good yields (up to 74% reported).

Reaction Monitoring and Characterization

  • NMR Spectroscopy : ^1H NMR and ^11B NMR are used to confirm the formation of the boronate ester and assess purity.
  • GC-MS Analysis : Confirms molecular weight and purity.
  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography is utilized for purification and yield determination.
  • Typical Yields : 70–80% depending on the method and substrate purity.

Data Table: Summary of Preparation Conditions and Yields

Preparation Method Key Reagents & Catalysts Solvent Temperature (°C) Atmosphere Yield (%) Notes
Direct Borylation 2,3-dihydro-1H-indene, B2Pin2, Pd(OAc)2, KOAc 1,4-dioxane 80–100 Argon 70–80 Selective borylation at 5-position
Pd-Catalyzed Cross-Coupling 1,1-diborylalkane, aryl triflate, Pd catalyst 1,4-dioxane 80–110 Argon ~74 Modular synthesis, functional group tolerant
Friedel-Crafts Acylation + Borylation Indanone precursor, AlCl3, B2Pin2, Pd catalyst Various Variable Inert Not specified Multi-step synthesis for indanone core

Research Findings and Notes

  • The inert atmosphere is critical to prevent oxidation of sensitive boron intermediates.
  • The choice of palladium catalyst and ligand influences the reaction rate and selectivity.
  • Use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.
  • Reaction times typically range from 6 to 24 hours depending on scale and substrate.
  • The purification step is essential to remove palladium residues and unreacted starting materials.
  • The compound's stability under ambient conditions allows for storage and subsequent use in further synthetic transformations.

Q & A

Q. Table 1: Representative Yields for Structural Analogs

Precursor SystemCatalystSolventYield (%)
Biphenyl-BpinPd(dppf)THF78–85
Indenyl-BpinPd(PPh₃)₄DMF65–72

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹¹B NMR (δ ~30–35 ppm confirms boronate ester integrity); ¹H/¹³C NMR for aromatic and methyl group assignments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₅H₂₁BO₂⁺: calculated 256.17 g/mol).
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the dihydroindenyl group .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to reduce homocoupling byproducts .
  • Solvent Polarity : Lower-polarity solvents (e.g., toluene) minimize protodeboronation.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) or scavengers (e.g., molecular sieves) to sequester moisture .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Comparative Structural Analysis : Map substituent effects (e.g., electron-withdrawing vs. donating groups) using Hammett plots .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO/LUMO) with activity trends .
  • In Vitro Assays : Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .

Q. Table 2: Activity Trends in Analogs

Substituent PositionLogPIC₅₀ (μM)Mechanism
5-Methoxy3.20.8Kinase inhibition
5-Chloro3.82.1ROS modulation

Advanced: What strategies enable the use of this compound in drug discovery pipelines?

Methodological Answer:

  • Protease Inhibition Screening : Employ fluorescence polarization assays with labeled substrates.
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 monolayers) .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects in disease models .

Advanced: How does this compound facilitate material science applications (e.g., COFs)?

Methodological Answer:

  • Crosslinking Reactions : Utilize the boronate ester for dynamic covalent chemistry with diols or diamines .
  • COF Synthesis : Combine with isophthalaldehyde (e.g., 5-Bpin-isophthalaldehyde) to form imine-linked frameworks .
  • Characterization : Analyze porosity via BET surface area measurements and topology by PXRD .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust.
  • Spill Management : Neutralize with damp sand and dispose as hazardous waste .

Notes

  • Methodology Focus : Emphasized experimental design, data reconciliation, and interdisciplinary applications.
  • Data Tables : Included to enhance reproducibility and comparative analysis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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